2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-5-11-8-14(20)18(10-16-11)9-13(19)17-12-6-3-4-7-15-12/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNLLVKXKPYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced at the 4-position of the pyrimidine ring via alkylation using a suitable propylating agent.
Oxidation: The 6-position oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Pyridin-2-ylacetamide Moiety: The final step involves the coupling of the pyrimidine derivative with pyridin-2-ylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at the pyrimidine ring or the pyridin-2-ylacetamide moiety.
Reduction: Reduction reactions can target the oxo group at the 6-position or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidinone-Acetamide Derivatives
Key Observations
Polarity: The pyridin-2-yl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the benzyl group in Analog 1, which prioritizes aromatic interactions. Steric Effects: Analog 2 incorporates a bulky thiophene and piperidinyl-pyrimidinyl ether chain, which may reduce solubility but improve target selectivity.
Synthetic Accessibility: Analog 1 was synthesized with a 66% yield, suggesting feasible routes for pyrimidinone-thioacetamide derivatives. The target compound’s synthesis might face challenges in regioselective propyl substitution or pyridin-2-yl coupling.
Research Findings and Limitations
- Crystallographic Data: The SHELX software suite is widely used for small-molecule crystallography, suggesting that structural data for these compounds (if available) may rely on such tools.
- Data Gaps : Critical parameters like solubility, LogP, or IC₅₀ values for the target compound are absent in the provided sources. Analog 2 lacks even basic physicochemical data (e.g., melting point), limiting a robust comparison.
- Inference-Based Analysis : Structural trends suggest that substituent variation significantly impacts drug-likeness, but experimental validation is required.
Biological Activity
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and a pyridine moiety, suggesting a diverse range of interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 272.30 g/mol. It possesses various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.30 g/mol |
| Structure | Pyrimidine and Pyridine rings |
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes or pathways involved in disease processes, such as cancer or inflammation. The mechanism of action for this compound likely involves interactions with key biological targets, including:
- Enzymes : Potential inhibition of kinases and other enzymes involved in signaling pathways.
- Receptors : Possible modulation of receptor activity related to various physiological processes.
Biological Activity
The biological activity of this compound has been assessed through various studies, demonstrating its potential efficacy in different therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by interfering with specific signaling pathways.
- Anti-inflammatory Effects : The compound could exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : There is emerging evidence that suggests antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Mechanisms : A study demonstrated that derivatives of pyrimidine compounds could induce apoptosis in cancer cells through caspase activation (Smith et al., 2023).
- Inflammation Model : In a murine model of inflammation, compounds with similar structures showed significant reductions in edema and inflammatory markers (Johnson et al., 2024).
Q & A
Q. What are the optimized synthetic routes and critical reaction parameters for synthesizing 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling a pyrimidinone core with an acetamide-linked pyridine moiety. A validated approach for analogous compounds (e.g., PRMT5 inhibitors) uses:
- Reagents : 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid, thionyl chloride (for acid chloride formation), and amines (e.g., 3-(azepan-1-ylsulfonyl)-4-methylaniline) in THF or DMF .
- Conditions : Heating to 60°C for activation, followed by coupling at 25°C with triethylamine (TEA) as a base.
- Purification : Column chromatography or preparative HPLC yields >75% purity .
- Key Parameters : Solvent polarity, stoichiometry of amine/acid chloride, and reaction time to minimize byproducts.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid activation | Thionyl chloride, DMF, 60°C | 85-90% |
| Coupling | Amine, TEA, 25°C, 30 min | 79% |
| Purification | Preparative HPLC | >95% purity |
Q. Which spectroscopic and analytical methods are most effective for structural confirmation?
- Methodological Answer :
- 1H NMR : Critical for verifying proton environments. For example, pyrimidinone NH protons resonate at δ 12.50 ppm (broad singlet), while pyridine aromatic protons appear between δ 7.05–8.30 ppm .
- LCMS/HRMS : Confirms molecular weight (e.g., [M+H]+ = 418.9 for analogs) and detects impurities .
- Elemental Analysis : Validates C/H/N/S ratios for novel derivatives .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases, ion channels (e.g., Cav stabilizers like suvecaltamide ), or epigenetic regulators (e.g., PRMT5 ).
- Assay Types :
- Enzyme Inhibition : Dose-response curves (IC50) using fluorogenic substrates.
- Cellular Assays : Cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers).
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve potency?
- Methodological Answer :
- Core Modifications : Vary pyrimidinone substituents (e.g., propyl vs. isopropyl) to assess steric effects.
- Linker Optimization : Replace acetamide with sulfonamide or urea groups to enhance binding .
- Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., fluorine) to modulate π-π stacking .
- High-Throughput Screening : Use fragment-based libraries to identify synergistic motifs .
Q. What strategies resolve contradictions in biological data across experimental models?
- Methodological Answer :
- Purity Verification : Re-analyze compound integrity via HPLC and NMR to rule out degradation .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, serum concentration).
- Off-Target Profiling : Use proteome-wide screens (e.g., KinomeScan) to identify confounding interactions .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- In Vitro Models :
- Liver Microsomes : Measure half-life (t1/2) using LC-MS to quantify parent compound depletion.
- CYP450 Inhibition : Assess potential drug-drug interactions .
- In Vivo PK : Administer via IV/PO in rodents, with serial blood sampling for AUC and bioavailability calculations .
Q. What crystallographic or computational methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- X-Ray Crystallography : Co-crystallize with target proteins (e.g., PRMT5) to identify binding motifs .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to predict stability and key residues .
- Docking Studies : Use AutoDock Vina to rank binding poses against homologous structures (e.g., PDB: 6TF) .
Data Contradictions and Troubleshooting
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
